molecular formula C11H11ClN2 B3266907 6-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole CAS No. 439215-13-1

6-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Cat. No. B3266907
CAS RN: 439215-13-1
M. Wt: 206.67 g/mol
InChI Key: OJMGBOSUTDWVFZ-UHFFFAOYSA-N
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Description

6-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a chemical compound with the molecular formula C11H11ClN2 . It has an average mass of 206.671 Da and a monoisotopic mass of 206.061081 Da .


Synthesis Analysis

The synthesis of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles has been achieved by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs . The choice of the carbonyl component of the Fischer reaction is generally not limited: both the piperidin-4-one itself and its N-alkyl and N-acyl derivatives undergo this reaction successfully .


Molecular Structure Analysis

The molecular structure of 6-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is characterized by a pyrido[4,3-b]indole core, which is a bicyclic system containing a pyridine ring fused to an indole ring .


Chemical Reactions Analysis

The chemical reactions involving 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles are influenced by the presence of electron-donating and electron-withdrawing groups . For example, the introduction of a sulfonyl group can increase the antiproliferative activity of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole .

Scientific Research Applications

Indole Synthesis and Classification

Indole and its derivatives, including structures similar to "6-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole," have inspired chemists for over a century due to their presence in natural products and potential in drug development. A review by Taber and Tirunahari (2011) presents a comprehensive classification of indole synthesis methods, providing a framework for understanding how such compounds are constructed. This classification aids in navigating the complex landscape of indole synthesis, highlighting the versatility of indole as a core structure for developing pharmacologically active molecules (Taber & Tirunahari, 2011).

α-Carboline Alkaloids: Synthesis and Bioactivities

The α-carboline scaffold, structurally related to "6-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole," is recognized for its diverse bioactivities. Li et al. (2022) provide the first comprehensive review of α-carboline alkaloids, detailing their natural occurrence, synthesis updates, and a wide range of biological activities. This review underscores the medicinal chemistry potential of α-carboline and its derivatives, spotlighting their role in antitumor, antimicrobial, and neuroprotective therapies (Li et al., 2022).

Tetrahydro-β-carboline Scaffold in Medicinal Chemistry

The tetrahydro-β-carboline scaffold, closely related to the compound , is highlighted for its presence in indole-based alkaloids and marketed drugs. Rao, Maiti, and Chanda (2017) review the stereoselective Pictet-Spengler reaction, a key synthetic route for creating these scaffolds. Their review not only discusses various synthetic strategies but also underscores the biological properties that make tetrahydro-β-carboline derivatives a "privileged scaffold" in drug discovery (Rao, Maiti, & Chanda, 2017).

Indole Derivatives in Medicine

Exploring the medical applications of indole derivatives, Malyshkina et al. (2022) review the toxicology and utilization of indole and its derivatives in medicine. Despite not directly mentioning "6-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole," this review contextualizes the broader utility of indole compounds in developing biologically active compounds, highlighting their significance in therapeutic development (Malyshkina et al., 2022).

Future Directions

The future directions for research on 6-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole and its derivatives could involve further exploration of their antitumor activity. For example, the introduction of different substituents could potentially enhance their antiproliferative activity .

properties

IUPAC Name

6-chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2/c12-9-3-1-2-7-8-6-13-5-4-10(8)14-11(7)9/h1-3,13-14H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJMGBOSUTDWVFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1NC3=C2C=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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